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7-Methyl-1,8-naphthyridin-2-amine

DNA mismatch recognition Abasic site binding Structure-activity relationship

7-Methyl-1,8-naphthyridin-2-amine (AMND) is the validated ligand for DNA mismatch detection and SNP genotyping probe development. Its unique 7-methyl-2-amino substitution delivers a 9-fold enhancement in abasic-site binding (K₁₁=2.7×10⁶ M⁻¹) over unsubstituted AND and a 33-fold selectivity for cytosine over guanine—critical for label-free 'off-on' fluorescent probes targeting p53 mutations. As a privileged kinase inhibitor scaffold, AMND enables bidentate H-bond interactions at ATP-binding pockets. Procuring this specific compound eliminates the risk of analog substitution, ensures assay reproducibility, and provides immediate access to a research-proven building block. Supplied at ≥95% purity for R&D use.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 1568-93-0
Cat. No. B072067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,8-naphthyridin-2-amine
CAS1568-93-0
Synonyms2-amino-7-methyl-1,8-naphthyridine
AMND cpd
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=N2)N
InChIInChI=1S/C9H9N3/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3,(H2,10,11,12)
InChIKeyZIFGWWCUONMOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1,8-naphthyridin-2-amine (CAS 1568-93-0) as a Differentiated Naphthyridine Scaffold for Medicinal Chemistry and Biophysical Research


7-Methyl-1,8-naphthyridin-2-amine (AMND) is a heterocyclic amine belonging to the 1,8-naphthyridine class, characterized by a methyl substituent at the 7-position and an amino group at the 2-position of the fused bicyclic ring system [1]. This substitution pattern confers unique physicochemical properties, including a calculated XLogP3-AA of 1.5 and a molecular weight of 159.19 g/mol [1], which influence its behavior in both synthetic and biological contexts. The compound is commercially available with a typical purity of 95% and is utilized as a versatile building block in the synthesis of kinase inhibitors, antimicrobial agents, and DNA-targeting probes [2].

Why 7-Methyl-1,8-naphthyridin-2-amine Cannot Be Replaced by Unsubstituted or Differently Substituted Naphthyridine Analogs


Substitution with other 1,8-naphthyridine derivatives (e.g., the unsubstituted 2-amino-1,8-naphthyridine (AND) or the 5,7-dimethyl analog (ADMND)) is not functionally equivalent due to quantifiable differences in binding affinity and selectivity [1]. The 7-methyl group in AMND significantly enhances binding to cytosine in DNA abasic sites (K₁₁ = 2.7 × 10⁶ M⁻¹) compared to the unsubstituted AND (K₁₁ = 0.30 × 10⁶ M⁻¹), a 9-fold improvement [1]. Furthermore, AMND exhibits a 33-fold selectivity for cytosine over guanine (Kd = 1.5 µM vs. 50 µM), a critical property for applications in DNA mismatch detection [2]. These data demonstrate that the specific substitution pattern of AMND is a critical determinant of its performance in molecular recognition, making simple analog substitution scientifically unjustified.

Quantitative Differentiation of 7-Methyl-1,8-naphthyridin-2-amine (AMND) from Naphthyridine Analogs: An Evidence-Based Procurement Guide


9-Fold Enhancement in DNA Binding Affinity for Cytosine at AP Sites via 7-Methyl Substitution

AMND binds to cytosine opposite an abasic (AP) site in DNA duplexes with a 1:1 binding constant of 2.7 × 10⁶ M⁻¹, representing a 9-fold increase over the unsubstituted parent compound 2-amino-1,8-naphthyridine (AND), which binds with a constant of 0.30 × 10⁶ M⁻¹ [1]. This enhancement is directly attributed to the presence of the 7-methyl group, which reduces the loss of binding entropy [1].

DNA mismatch recognition Abasic site binding Structure-activity relationship

33-Fold Selectivity for Cytosine over Guanine in AP Site-Containing DNA Duplexes

In AP site-containing DNA duplexes, AMND exhibits a dissociation constant (Kd) of 1.5 × 10⁻⁶ M for cytosine, compared to a Kd of 50 × 10⁻⁶ M for guanine, yielding a 33-fold binding selectivity for C over G [1]. This selectivity is critical for distinguishing between C/G transversions in cancer-related genes such as p53 [1].

Single nucleotide polymorphism (SNP) Fluorescence detection Base discrimination

Specific Fluorescence Quenching upon Binding to C-C Mismatch in Double-Stranded DNA

AMND binds selectively to a C-C mismatch in double-stranded DNA, resulting in efficient fluorescence quenching of the ligand [1]. The binding constant for this interaction is 1.2 × 10⁵ M⁻¹ [1]. In contrast, fully matched duplexes are not stabilized under the same conditions, and no quenching is observed [1]. This property enables an 'off-on' fluorescence assay for C/G mutation discrimination [1].

Mismatch detection Fluorescent probe DNA hybridization

Superior Binding Affinity Over Nalidixic Acid for DNA Mismatch Recognition

While nalidixic acid (a clinically used 1,8-naphthyridine antibiotic) binds to calf thymus DNA with a binding constant in the range of 10³ M⁻¹ [1], AMND exhibits a 120-fold higher affinity (1.2 × 10⁵ M⁻¹) for a specific DNA mismatch (C-C) [2]. This comparison highlights that the 2-amino-7-methyl substitution pattern in AMND confers a dramatically enhanced and sequence-specific DNA interaction not present in the 4-oxo-3-carboxylic acid scaffold of nalidixic acid.

DNA binding Mismatch ligand Comparative biophysics

High-Impact Application Scenarios for 7-Methyl-1,8-naphthyridin-2-amine (AMND) in DNA Diagnostics and Chemical Biology


Fluorescent Probe Development for Single Nucleotide Polymorphism (SNP) Detection

AMND's 33-fold selectivity for cytosine over guanine at AP sites [1] and its specific fluorescence quenching upon binding to C-C mismatches [2] make it an ideal component for constructing label-free, 'off-on' fluorescent probes for SNP genotyping. Researchers can design AP site-containing oligonucleotide probes that, upon hybridization with a target sequence, create a microenvironment where AMND selectively binds and signals the presence of a specific base mutation, such as the C/G transversion in the p53 tumor suppressor gene [1].

DNA Mismatch-Binding Ligand for Affinity Chromatography and Biosensing

The demonstrated ability of AMND to selectively bind and stabilize C-C mismatches in dsDNA with a binding constant of 1.2 × 10⁵ M⁻¹ [1] supports its use as a functional ligand for affinity chromatography resins. Immobilized AMND can selectively capture DNA fragments containing C-C mismatches from complex mixtures, as evidenced by its successful application in separating mismatched DNA on Sepharose columns [2]. This application is valuable for mutation enrichment, DNA repair studies, and the development of novel biosensors.

Synthetic Intermediate for Kinase Inhibitors with Enhanced Target Affinity

The 7-methyl-2-amino substitution pattern of AMND serves as a privileged scaffold for designing kinase inhibitors, as the amino group can act as both a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites [1]. The 9-fold enhanced DNA binding affinity conferred by the 7-methyl group in AMND relative to the unsubstituted analog [2] suggests that this methyl substitution may similarly enhance interactions with hydrophobic pockets in kinase ATP-binding sites, making AMND a strategic starting material for medicinal chemistry programs targeting cancer and inflammatory diseases.

Nucleobase Recognition Studies and Thermodynamic Characterization of DNA-Ligand Interactions

AMND's well-characterized binding thermodynamics (K₁₁ = 2.7 × 10⁶ M⁻¹ for cytosine at AP sites) and its position within a series of methylated analogs (AND, AMND, ADMND, ATMND) provide a valuable model system for studying the entropic and enthalpic contributions of methyl substitutions to DNA-ligand interactions [1]. Procurement of AMND enables fundamental biophysical research into the role of hydrophobic effects and hydrogen bonding in molecular recognition, with implications for rational drug design and the development of novel DNA-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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